5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-8(9(16)5-7)10-6-21-14(18-10)19-13(20)11-3-4-12(17)22-11/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYOWRIMBUPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide are Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . CDKs are promising therapeutic targets for cancer therapy .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDKs, it disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include reduced tumor growth in cancerous cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve disruption of the cell cycle. By inhibiting CDKs, the compound can induce cell cycle arrest, which can lead to apoptosis in cancerous cells . This can result in reduced tumor growth and potentially contribute to the treatment of cancer .
Biological Activity
5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H12Cl2N3OS
- Molecular Weight : 428.677 g/mol
- CAS Number : 634186-85-9
This compound features a thiazole ring, which is known for its role in various biological activities, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties against various pathogens. For example, derivatives of thiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | TBD | TBD |
| Thiazole Derivative A | 0.22 | Staphylococcus aureus |
| Thiazole Derivative B | 0.25 | Staphylococcus epidermidis |
The Minimum Inhibitory Concentration (MIC) values for similar thiazole derivatives suggest that structural modifications can significantly enhance antimicrobial potency .
Anticancer Activity
The anticancer potential of thiazole-containing compounds is well-documented. Research has shown that modifications to the thiazole ring can lead to increased cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects on A549 Cells
In a study examining the effects of thiazole derivatives on A549 human lung cancer cells, it was found that certain substitutions on the thiazole ring significantly enhanced anticancer activity:
- Compound A : Reduced cell viability by 67.4% (p = 0.003).
- Compound B : Reduced cell viability to 24.5% (p < 0.0001).
These results indicate a strong correlation between structural modifications and increased anticancer efficacy .
Table 2: Anticancer Activity of Thiazole Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | TBD | A549 |
| Thiazole Derivative C | 16.1 | A549 |
| Thiazole Derivative D | <10 | U251 (Glioblastoma) |
The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the compound's ability to induce apoptosis in cancer cells .
The proposed mechanism of action for these compounds involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. The thiazole moiety interacts with specific proteins involved in apoptosis and cell signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1,3-Thiazole-5-Carboxamide (Compound 7)
- Structural Differences : The phenyl ring attached to the thiazole has 3,4-dichloro substitution instead of 2,4-dichloro.
- Impact : Positional isomerism may alter steric hindrance and electronic distribution, affecting binding to targets like kinases or bacterial enzymes.
- Synthesis : Prepared via carbodiimide-mediated coupling in THF/DIPEA, yielding a structurally analogous scaffold .
4-Chloro-N-(4-(3,4-Dichlorophenyl)Thiazol-2-yl)Benzamide (CAS 330677-99-1)
- Structural Differences : Replaces the thiophene-2-carboxamide with a benzamide group.
Analogs with Heterocyclic Variations
2-{4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl}Acetonitrile (CAS 338786-17-7)
- Structural Differences : Substitutes thiophene with a furyl group and replaces carboxamide with acetonitrile.
- Impact : The furyl group’s reduced aromaticity and the nitrile’s polarity may decrease membrane permeability, limiting bioavailability .
Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxyphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
- Structural Differences : Features a nitro group at the 5-position of thiophene instead of chlorine.
- However, synthetic purity varies widely (42% vs. 99.05%), suggesting challenges in optimization .
Pharmacologically Active Analogs: Rivaroxaban
Rivaroxaban (5-Chloro-N-[(5S)-2-Oxo-3-(4-(3-Oxomorpholinyl)Phenyl)Oxazolidin-5-yl]Methyl Thiophene-2-Carboxamide)
- Structural Differences: Incorporates an oxazolidinone-morpholinone group absent in the target compound.
- Pharmacological Role: A Factor Xa inhibitor used for thromboembolic disorders. The oxazolidinone ring and morpholinone moiety are critical for binding to Factor Xa’s active site .
- Molecular Weight : 435.88 g/mol (vs. ~380–400 g/mol for the target compound), indicating increased complexity and likely differences in pharmacokinetics .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-carboxamide derivatives are often prepared by reacting thiophene-2-carboxylic acid chloride with substituted thiazol-2-amines under anhydrous conditions. Optimization includes controlling temperature (e.g., 0–5°C for acid chloride generation) and using catalysts like triethylamine to improve yields. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and reaction time (12–24 hours) are critical for minimizing side products .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical. For example, IR confirms carbonyl (C=O) stretches near 1650–1700 cm⁻¹, while NMR identifies aromatic protons in the thiophene and thiazole rings (δ 6.5–8.5 ppm). Conflicting data, such as overlapping peaks, can be resolved using 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) for molecular ion validation. Crystallographic data (e.g., X-ray diffraction) provides definitive structural confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogues of this compound for enhanced biological activity?
- Methodological Answer : SAR studies require systematic substitution at key positions (e.g., thiazole phenyl ring or thiophene carboxamide). For example:
- Modify the 2,4-dichlorophenyl group to assess steric/electronic effects on cytotoxicity .
- Introduce electron-withdrawing groups (e.g., -NO₂) or bulky substituents to alter binding affinity.
Biological assays (e.g., MTT for cytotoxicity, flow cytometry for cell cycle arrest) should be paired with computational docking (e.g., AutoDock) to correlate structural changes with activity .
Q. What experimental strategies address contradictions in reported biological activity, such as cytotoxicity versus cytostatic effects?
- Methodological Answer : Dose-response studies (e.g., IC₅₀ determination) and time-course assays differentiate cytotoxic (acute cell death) from cytostatic (growth inhibition) effects. For example, compound 5f (a structural analogue) showed cytostatic activity at low doses (10 µM) and cytotoxicity at higher concentrations (>50 µM) in cancer cell lines . Complementary assays like apoptosis markers (Annexin V) and cell cycle analysis (propidium iodide staining) clarify mechanistic pathways .
Q. How can computational tools like DeepCt predict pharmacokinetic properties such as absorption and half-life?
- Methodological Answer : DeepCt employs machine learning to model concentration-time curves based on molecular descriptors (e.g., logP, polar surface area). For thiophene-carboxamide derivatives, input parameters include solubility (from shake-flask experiments) and plasma protein binding data. Validation against in vivo pharmacokinetic studies (e.g., rodent models) ensures accuracy. Note that DeepCt may require adjustments for halogen-rich compounds due to atypical distribution patterns .
Q. What are the best practices for determining crystal structures using SHELX software, and how do these structures inform molecular interactions?
- Methodological Answer : SHELX workflows involve:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
- Structure Solution : Use SHELXD for phase problem resolution via dual-space methods.
- Refinement : SHELXL for iterative model adjustment (R-factor < 0.05).
Hydrogen bonding and π-π stacking interactions (e.g., between thiazole and dichlorophenyl groups) are mapped using Mercury software. These interactions guide drug design by identifying binding "hotspots" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
